molecular formula C16H21NO3 B14141029 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione CAS No. 51180-40-6

3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione

Cat. No.: B14141029
CAS No.: 51180-40-6
M. Wt: 275.34 g/mol
InChI Key: PHUJDAVPFVXMOP-UHFFFAOYSA-N
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Description

3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione is a chemical compound with the molecular formula C16H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione typically involves the reaction of 4-butoxybenzyl chloride with piperidine-2,6-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenyl)methyl]piperidine-2,6-dione
  • 3-[(4-Ethoxyphenyl)methyl]piperidine-2,6-dione
  • 3-[(4-Propoxyphenyl)methyl]piperidine-2,6-dione

Uniqueness

3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

CAS No.

51180-40-6

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-[(4-butoxyphenyl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C16H21NO3/c1-2-3-10-20-14-7-4-12(5-8-14)11-13-6-9-15(18)17-16(13)19/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18,19)

InChI Key

PHUJDAVPFVXMOP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2CCC(=O)NC2=O

solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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